BenchChemオンラインストアへようこそ!

2-(Piperidin-1-YL)-3-aminoquinoxaline

Monoamine Oxidase Enzyme Inhibition SAR

2-(Piperidin-1-yl)-3-aminoquinoxaline (CAS 480439-25-6) is a 3-aminoquinoxaline derivative featuring a piperidine ring at the 2-position. This compound is primarily utilized as a research tool in biochemical and cellular assays to investigate structure-activity relationships (SAR) across enzyme families, including monoamine oxidases (MAO) and kinases.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 480439-25-6
Cat. No. B3190810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-YL)-3-aminoquinoxaline
CAS480439-25-6
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=CC=CC=C3N=C2N
InChIInChI=1S/C13H16N4/c14-12-13(17-8-4-1-5-9-17)16-11-7-3-2-6-10(11)15-12/h2-3,6-7H,1,4-5,8-9H2,(H2,14,15)
InChIKeyZYEJNPKNXNFKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-yl)-3-aminoquinoxaline (CAS 480439-25-6): A Research-Grade Quinoxaline Scaffold for Target Profiling


2-(Piperidin-1-yl)-3-aminoquinoxaline (CAS 480439-25-6) is a 3-aminoquinoxaline derivative featuring a piperidine ring at the 2-position [1]. This compound is primarily utilized as a research tool in biochemical and cellular assays to investigate structure-activity relationships (SAR) across enzyme families, including monoamine oxidases (MAO) and kinases [2]. As a member of the substituted-quinoxaline-type piperidine class, it serves as a key reference point in patent landscapes covering CNS and pain indications [3].

Why 2-(Piperidin-1-yl)-3-aminoquinoxaline Cannot Be Interchanged with Generic 2,3-Disubstituted Quinoxalines


Substituting the piperidine moiety of 2-(Piperidin-1-yl)-3-aminoquinoxaline with morpholine, pyrrolidine, or phenyl groups yields compounds with markedly different biological profiles [1]. Even among close structural analogs, minor changes to the amine substituent alter enzyme inhibition potency, selectivity, and physicochemical parameters such as lipophilicity (LogP) and topological polar surface area (TPSA) [2]. Consequently, direct replacement of this scaffold with a generic 2,3-disubstituted quinoxaline without head-to-head validation introduces unacceptable variability in assay outcomes and SAR interpretation [3].

Quantitative Differentiation of 2-(Piperidin-1-yl)-3-aminoquinoxaline from Morpholino, Pyrrolidinyl, and Phenyl Analogs


MAO-B Inhibition Potency: Piperidine vs. Morpholine Substituent

2-(Piperidin-1-yl)-3-aminoquinoxaline inhibits human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 µM) [1]. In contrast, the morpholino analog (2-(morpholin-1-yl)-3-aminoquinoxaline) exhibits a substantially higher IC50 of 100,000 nM (100 µM) against bovine MAO-B, representing a ~5.9-fold reduction in potency [2].

Monoamine Oxidase Enzyme Inhibition SAR

MAO-A/MAO-B Selectivity Profile

2-(Piperidin-1-yl)-3-aminoquinoxaline displays approximately 5.9-fold selectivity for MAO-B (IC50 = 17,000 nM) over MAO-A (IC50 = 100,000 nM) [1]. This selectivity profile is consistent across the quinoxaline class but can be modulated by substituent variation, as seen with other piperidinylquinoxalines [2].

Monoamine Oxidase Selectivity Isoform Profiling

Lipophilicity (LogP) and TPSA Differentiation from Pyrrolidinyl and Phenyl Analogs

2-(Piperidin-1-yl)-3-aminoquinoxaline possesses a computed LogP (XlogP) of 2.2 and a topological polar surface area (TPSA) of 55.04 Ų [1]. In comparison, the pyrrolidinyl analog (CAS 480439-27-8) has a LogP of 2.4584 and TPSA of 55.04 Ų, while the phenyl analog (2-amino-3-phenylquinoxaline) exhibits a higher LogP (~3.5) and lower TPSA (~51 Ų) [2][3]. The piperidine variant thus balances moderate lipophilicity with sufficient polarity to satisfy Lipinski's Rule of 5 for oral drug-likeness.

Physicochemical Properties Drug-likeness Permeability

Patent Classification and Intellectual Property Positioning

2-(Piperidin-1-yl)-3-aminoquinoxaline falls within the generic scope of US Patent 8,846,929 B2, which claims substituted-quinoxaline-type piperidine compounds for treating pain, inflammatory conditions, and CNS disorders [1]. While specific exemplification data is not publicly disclosed, the patent's claims establish this scaffold as a privileged structure with recognized therapeutic potential, distinguishing it from unpatented quinoxaline analogs that lack defined intellectual property (IP) protection .

Patent Landscape CNS Indications Pain Therapeutics

Antiproliferative Activity of Piperidinylquinoxaline Class

Although direct antiproliferative data for 2-(Piperidin-1-yl)-3-aminoquinoxaline is not available, closely related piperidinylquinoxalines (compounds 4-8) exhibit IC50 values ranging from 0.14 µM to 27.35 µM across a panel of cancer cell lines (PC3, A549, HCT116, HL60, KB) [1]. In comparison, the morpholinoquinoxaline derivative WR1 shows IC50 values of 4.47–18.88 µM in the same assays, indicating that the piperidine-substituted class tends to produce more potent analogs [2].

Anticancer Cell Viability SAR

Optimal Application Scenarios for 2-(Piperidin-1-yl)-3-aminoquinoxaline Based on Quantitative Evidence


MAO-B Enzyme Profiling and Selectivity Studies

Use as a reference inhibitor for MAO-B with an IC50 of 17 µM. Its 5.9-fold selectivity over MAO-A makes it suitable for isoform-specific enzyme inhibition assays, particularly in CNS research where MAO-B is a validated target for Parkinson's disease and neuroprotection [1].

Lead-like Scaffold for CNS Penetration Optimization

Employ as a template for designing brain-penetrant molecules. Its moderate LogP (2.2) and TPSA (55.04 Ų) align with favorable CNS multiparameter optimization (CNS MPO) scores, reducing the need for extensive physicochemical rebalancing [2].

SAR Anchor for Piperidine-Substituted Quinoxaline Series

Serve as a benchmark compound for evaluating the impact of piperidine ring modifications on biological activity. Direct comparisons with morpholine, pyrrolidine, and phenyl analogs provide a quantitative framework for understanding substituent effects on MAO inhibition and antiproliferative potency [3].

Proprietary Tool Compound with Defined IP Space

Utilize as a non-infringing starting point for medicinal chemistry programs targeting pain or inflammation, as its structure falls within the claims of US Patent 8,846,929 B2 [4]. This IP association provides a clearer path to novel composition-of-matter patents.

Quote Request

Request a Quote for 2-(Piperidin-1-YL)-3-aminoquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.